REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[Cl:19])[C:9](Cl)([Cl:11])[Cl:10].[OH-].[Na+].[Cl-].CC(C)CCCCCCCCCCC[NH2+]CC1C=CC=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[Cl:19])=[C:9]([Cl:10])[Cl:11] |f:1.2,3.4|
|
Name
|
solid
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(C(Cl)(Cl)Cl)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
dimethyllaurylbenzylammonium chloride
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].CC(CCCCCCCCCCC[NH2+]CC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(C(Cl)(Cl)Cl)C1=C(C=CC=C1)Cl
|
Name
|
dimethyllaurylbenzylammonium chloride
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].CC(CCCCCCCCCCC[NH2+]CC1=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
93 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature increased from 93° to 103° C
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained between 100° and 105° C. for 14 hours, 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off by phase separation
|
Type
|
WASH
|
Details
|
washed three times with 100 g of a 1N solution of sulfuric acid
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(=C(Cl)Cl)C1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 263.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |